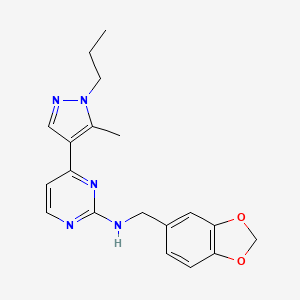

![molecular formula C20H19FN2O3 B5220697 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5220697.png)

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide, also known as DREADD (Designer Receptors Exclusively Activated by Designer Drugs), is a synthetic compound that has gained significant attention in the field of neuroscience. It is a modified G-protein-coupled receptor (GPCR) that can be selectively activated by a specific ligand, allowing researchers to control neuronal activity with high precision.

Mécanisme D'action

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamides are engineered GPCRs that are activated by a specific ligand, clozapine-N-oxide (CNO). When CNO binds to the 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide receptor, it triggers a signaling cascade that leads to the activation or inhibition of downstream effectors, such as ion channels or enzymes. The specificity of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide activation allows researchers to selectively manipulate specific neuronal populations without affecting neighboring cells.

Biochemical and Physiological Effects:

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide activation has been shown to induce a range of biochemical and physiological effects, depending on the specific type of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide and the neuronal population being targeted. For example, activation of inhibitory 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamides can lead to decreased neuronal firing and reduced neurotransmitter release, while activation of excitatory 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamides can lead to increased neuronal firing and enhanced neurotransmitter release. These effects can be used to modulate neural activity in a variety of experimental paradigms.

Avantages Et Limitations Des Expériences En Laboratoire

The use of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamides in neuroscience research has several advantages, including their high specificity, ability to target specific neuronal populations, and reversibility. However, there are also several limitations to their use, including the need for genetic manipulation to express the 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide receptor in specific cells, the potential for off-target effects, and the limited availability of CNO, the ligand used to activate 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamides.

Orientations Futures

The use of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamides in neuroscience research is still a relatively new technology, and there are many areas where further research is needed. Some potential future directions for 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide research include the development of new ligands with improved pharmacokinetic properties, the optimization of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide expression and delivery methods, and the use of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamides in human studies to investigate the role of specific neural circuits in disease states.

Méthodes De Synthèse

The synthesis of 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final assembly of the target molecule. The most commonly used method for synthesizing 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide is through solid-phase peptide synthesis, which involves the sequential addition of amino acids to a resin-bound peptide chain.

Applications De Recherche Scientifique

3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide technology has revolutionized the field of neuroscience by enabling researchers to manipulate specific neuronal populations in vivo. It has been used in a variety of studies to investigate the role of specific neural circuits in behavior, cognition, and disease. For example, 3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamides have been used to selectively activate or inhibit specific brain regions in animal models of Parkinson's disease, depression, anxiety, and addiction.

Propriétés

IUPAC Name |

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c1-12-7-8-18(21)19(9-12)22-20(24)15-5-4-6-16(10-15)25-11-17-13(2)23-26-14(17)3/h4-10H,11H2,1-3H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWKRGWWWIJLID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NC(=O)C2=CC(=CC=C2)OCC3=C(ON=C3C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-(2-fluoro-5-methylphenyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-({4-[(4-nitrophenyl)thio]benzyl}oxy)phenyl]ethanone](/img/structure/B5220624.png)

![N~2~-(3-methoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5220642.png)

![methyl 4,5-dimethyl-2-{[(4-phenyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5220649.png)

![N-[(4-allyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-fluorobenzamide](/img/structure/B5220656.png)

![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5220660.png)

![1-(4-bromobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B5220667.png)

![1-[4-(2-{3-[4-(2-methylphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethoxy)phenyl]ethanone](/img/structure/B5220677.png)

![1-(1-adamantyl)-2-{2-imino-3-[2-(1-piperidinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5220694.png)

![N~2~-(4-chlorophenyl)-N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5220695.png)

![4-[(phenylsulfonyl)amino]-1-naphthyl 4-methylbenzoate](/img/structure/B5220705.png)